

# Review of Existing Literature: ORM-3819

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## Compound of Interest

Compound Name: ORM-3819

Cat. No.: B15579920

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

Following a comprehensive review of publicly available scientific literature and clinical trial databases, it has been determined that there is no information on a compound designated as **ORM-3819**. Searches for "**ORM-3819**" and associated terms across multiple databases have not yielded any specific data related to its mechanism of action, pharmacology, or clinical development.

The designation "ORM" may suggest a connection to Orum Therapeutics, a biotechnology company focused on targeted protein degraders. However, their publicly disclosed pipeline includes compounds such as ORM-5029 and ORM-6151, with no mention of **ORM-3819**.<sup>[1]</sup>

It is possible that **ORM-3819** represents an internal compound name that has not yet been disclosed publicly, a project that was discontinued at a very early stage of development, or a typographical error.

While a direct review of **ORM-3819** is not possible due to the absence of data, this guide will provide a comprehensive overview of the therapeutic area that **ORM-3819** was likely intended for, based on the common targets of similarly named compounds: the sigma-1 receptor.

## The Sigma-1 Receptor: A Key Modulator of Cellular Stress and Neurological Function

The sigma-1 receptor ( $\sigma 1R$ ) is a unique intracellular chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.<sup>[2]</sup> It is not a classical G-protein coupled receptor or ion channel, but rather a ligand-operated molecular chaperone that modulates a wide range of cellular functions.

### Mechanism of Action

The precise mechanisms of  $\sigma 1R$  are still under investigation, but it is known to interact with and modulate the function of numerous other proteins, including:

- Ion Channels: Particularly voltage-gated potassium channels and NMDA receptors.<sup>[3]</sup>
- G-Protein Coupled Receptors (GPCRs): Including opioid receptors.<sup>[3]</sup>
- Kinases and Other Signaling Proteins: Influencing pathways related to cellular survival and stress responses.

By interacting with these diverse partners, the  $\sigma 1R$  plays a crucial role in regulating intracellular calcium signaling, lipid metabolism and transport, and the cellular response to oxidative stress.<sup>[2]</sup>

## Therapeutic Potential of Sigma-1 Receptor Modulation

The multifaceted role of the  $\sigma 1R$  has made it an attractive target for the development of therapeutics for a variety of disorders, particularly in the realm of neurology and psychiatry.

### Pain Management

A significant body of research has focused on the role of  $\sigma 1R$  antagonists in the treatment of pain, especially neuropathic and inflammatory pain.<sup>[3][4][5]</sup> Antagonism of the  $\sigma 1R$  has been shown to:

- Potentiate the analgesic effects of opioids, potentially reducing the required dose and mitigating side effects.<sup>[3]</sup>
- Directly reduce neuronal hyperexcitability associated with neuropathic pain states.

## Neurodegenerative Diseases

Given its role in mitigating cellular stress and promoting cell survival, the  $\sigma$ 1R is being explored as a therapeutic target for neurodegenerative conditions such as:

- Amyotrophic Lateral Sclerosis (ALS)
- Alzheimer's Disease
- Parkinson's Disease

Agonists of the  $\sigma$ 1R have shown promise in preclinical models of these diseases by promoting neuronal protection and reducing the accumulation of misfolded proteins.

## Psychiatric Disorders

The modulation of neurotransmitter systems by the  $\sigma$ 1R has led to investigations into its role in psychiatric conditions, including:

- Depression
- Anxiety
- Schizophrenia

# Potential Experimental Protocols for Investigating a Novel Sigma-1 Receptor Modulator

Should information on **ORM-3819** become available and indicate its action on the sigma-1 receptor, the following experimental workflows would be crucial for its characterization.

## In Vitro Characterization

A standard workflow for characterizing a novel  $\sigma$ 1R ligand would involve a series of in vitro assays to determine its binding affinity, selectivity, and functional activity.

Caption: In vitro workflow for characterizing a novel sigma-1 receptor ligand.

#### Detailed Methodologies:

- **Radioligand Binding Assays:** These assays are used to determine the binding affinity ( $K_i$ ) of the compound for the  $\sigma_1R$ . This is typically done using cell membranes expressing the receptor and a radiolabeled ligand, such as [--INVALID-LINK---pentazocine](#). The ability of the test compound to displace the radioligand is measured.
- **Selectivity Profiling:** To ensure the compound is specific for the  $\sigma_1R$ , it should be tested against a panel of other receptors and enzymes. This is crucial to identify potential off-target effects.
- **Functional Assays:**
  - **Calcium Imaging:** As the  $\sigma_1R$  modulates intracellular calcium levels, fluorescent calcium indicators can be used in cell lines to measure the effect of the compound on calcium signaling.
  - **Neurite Outgrowth Assays:** In neuronal cell cultures, the effect of the compound on neurite outgrowth can be assessed as a measure of its neurotrophic or neuroprotective properties.

#### In Vivo Evaluation

Following in vitro characterization, promising compounds would be evaluated in animal models of disease.

Caption: In vivo workflow for evaluating a sigma-1 receptor modulator in a pain model.

#### Detailed Methodologies:

- **Pharmacokinetic Studies:** These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animals. This is essential for determining appropriate dosing regimens for efficacy studies.
- **Animal Models of Pain:** A variety of animal models can be used to assess the analgesic efficacy of the compound. Common models include:

- Chronic Constriction Injury (CCI): A model of neuropathic pain.
- Formalin Test: A model of inflammatory pain.
- Behavioral Testing: In these models, pain-related behaviors, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to heat), are measured.
- Tissue Analysis: After behavioral testing, tissues such as the spinal cord and brain can be collected to measure biomarkers related to inflammation and neuronal activity.

## Conclusion

While no specific information is currently available for **ORM-3819**, the landscape of sigma-1 receptor modulation presents a rich field of research with significant therapeutic potential. The methodologies and pathways described in this guide provide a framework for the evaluation of any novel sigma-1 receptor modulator. Should information regarding **ORM-3819** become public, this document will be updated to reflect the specific findings. Researchers interested in this area are encouraged to monitor publications and clinical trial registries for new developments.

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